molecular formula C7H13NO3 B1494060 methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate

Cat. No.: B1494060
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyl group and the ester functionality makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate typically involves the esterification of 5-hydroxy-2-piperidinecarboxylic acid. One common method includes the reaction of 5-hydroxy-2-piperidinecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate include other piperidine derivatives such as:

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

KKBQWQJVUYTRDO-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](CN1)O

Canonical SMILES

COC(=O)C1CCC(CN1)O

Origin of Product

United States

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